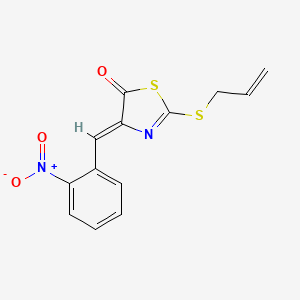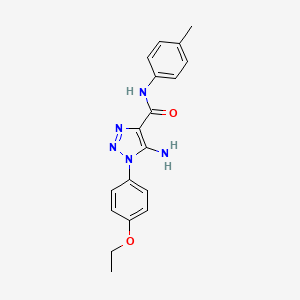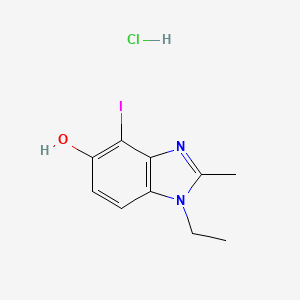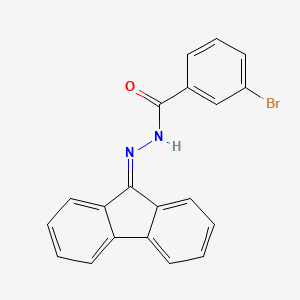![molecular formula C16H13ClN2O3 B5085264 4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5085264.png)
4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone” is a quinoxalinone derivative. Quinoxalinones are a class of organic compounds that contain a quinoxaline core, which is a type of heterocyclic compound . The presence of the 3-chlorophenoxyacetyl group suggests that this compound may have unique properties compared to other quinoxalinones.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to other quinoxalinones and phenolic ethers. These might include moderate polarity, potential for hydrogen bonding, and stability under normal conditions .Aplicaciones Científicas De Investigación
Synthesis of Substituted Acetophenone Derivatives
4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone: serves as a precursor in the synthesis of various substituted acetophenone derivatives. These derivatives are crucial in the development of new pharmaceuticals due to their potential biological activities. The compound’s ability to undergo reactions with different arene precursors and acid chlorides makes it a valuable starting material in organic synthesis .
Preparation of Quinuclidine Derivatives
This compound is used in the preparation of 2-(4-chlorophenoxyacetylamino)-3-ethoxycarbonyl[2,3-b]quinuclidine , a quinuclidine derivative. Quinuclidines are a class of compounds known for their anticholinergic, antispasmodic, and antimalarial properties. This application highlights the compound’s role in creating therapeutically significant molecules .
Development of Acetohydrazide Compounds
Another application involves the synthesis of 2-(4-chlorophenoxy)-N’-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate . Acetohydrazides are explored for their antimicrobial and anticancer activities. The compound’s structural flexibility allows for the creation of diverse acetohydrazide molecules with potential as lead compounds in drug discovery .
Research in Aryl Ring Substitution Patterns
The compound is instrumental in research focused on substitution patterns on aryl rings. Its structure provides access to substitution patterns not readily available with other compounds. This is particularly important in the study of structure-activity relationships in medicinal chemistry .
Material Science Applications
In material science, 4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone can be used to modify the properties of polymers and resins. By incorporating this compound into polymer chains, researchers can alter the thermal, mechanical, and chemical properties of materials, leading to innovations in coatings, adhesives, and other industrial products .
Analytical Chemistry Techniques
This compound also finds applications in analytical chemistry, where it can be used as a standard or reagent in chromatographic analysis and spectrometry. Its well-defined structure and reactivity make it suitable for use in method development and calibration of analytical instruments .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(3-chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-4-3-5-12(8-11)22-10-16(21)19-9-15(20)18-13-6-1-2-7-14(13)19/h1-8H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAODKMSLGCWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]benzamide](/img/structure/B5085216.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5085237.png)
![2-(5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5085244.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5085251.png)


![1-(3-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5085273.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)

![N-(2-(4-bromophenyl)-1-{[(4-fluorophenyl)amino]carbonyl}vinyl)-2-fluorobenzamide](/img/structure/B5085296.png)
